Ald-CH2-PEG4-propargyl

PEGylation Bioconjugation Drug Delivery

Ald-CH2-PEG4-propargyl (CAS: 1341156-62-4) is a heterobifunctional polyethylene glycol (PEG) derivative comprising an aldehyde group (Ald), a methylene spacer (CH2), a four-unit PEG chain (PEG4), and a terminal propargyl group. This small-molecule linker (MW 230.26, purity ≥95%) enables orthogonal bioconjugation via aldehyde-mediated reductive amination and copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC/SPAAC).

Molecular Formula C11H18O5
Molecular Weight 230.26 g/mol
Cat. No. B8113937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAld-CH2-PEG4-propargyl
Molecular FormulaC11H18O5
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCOCC=O
InChIInChI=1S/C11H18O5/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h1,3H,4-11H2
InChIKeyKFQGUKLANHWVTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ald-CH2-PEG4-propargyl: Heterobifunctional PEG Linker for Click Chemistry and Bioconjugation – Molecular Specifications and Differentiation


Ald-CH2-PEG4-propargyl (CAS: 1341156-62-4) is a heterobifunctional polyethylene glycol (PEG) derivative comprising an aldehyde group (Ald), a methylene spacer (CH2), a four-unit PEG chain (PEG4), and a terminal propargyl group . This small-molecule linker (MW 230.26, purity ≥95%) enables orthogonal bioconjugation via aldehyde-mediated reductive amination and copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC/SPAAC) . The compound is specifically designed for applications requiring precise spatial control between reactive moieties, where the PEG4 spacer balances solubility with minimal steric hindrance relative to shorter or longer PEG analogs .

Why Ald-CH2-PEG4-propargyl Cannot Be Substituted with PEG3 Analogs or Alternative Linker Chemistries


Substituting Ald-CH2-PEG4-propargyl with shorter PEG3 variants (e.g., Ald-CH2-PEG3-propargyl, MW 186.20) or alternative reactive handles (e.g., NHS ester linkers) introduces quantifiable performance trade-offs in conjugation efficiency, solubility, and downstream compatibility [1]. The PEG4 spacer provides a 44 Da increase in molecular weight over PEG3, which directly influences hydrodynamic radius and aqueous solubility—a parameter shown to modulate protein conjugate aggregation propensity [2]. Furthermore, the aldehyde group offers a 3–4× higher maximum reaction rate (Vmax/NH2) compared to NHS-ester linkers of equivalent PEG length in reductive amination reactions, enabling more predictable and tunable protein conjugation profiles [1]. Storage stability also differs: while PEG3 variants may be stored at 2–8°C, Ald-CH2-PEG4-propargyl requires −20°C to maintain ≥95% purity, reflecting distinct physicochemical stability profiles [3]. These measurable differences preclude direct interchangeability in protocols optimized for specific PEG length, reactive group kinetics, or storage conditions.

Quantitative Differentiation of Ald-CH2-PEG4-propargyl: Evidence for Scientific Selection and Procurement


PEG4 Spacer Length vs. PEG3: Molecular Weight and Solubility Trade-Off

Ald-CH2-PEG4-propargyl (MW 230.26) provides a 44.06 Da molecular weight increase relative to the PEG3 analog Ald-CH2-PEG3-propargyl (MW 186.20) . This additional PEG unit enhances aqueous solubility—a class-level effect documented for PEG-protein conjugates, where longer PEG chains reduce aggregation propensity and improve pharmacokinetics [1]. The PEG4 chain retains sufficient compactness to minimize steric hindrance in constrained binding pockets, balancing solubility with reaction accessibility relative to longer PEG5+ linkers .

PEGylation Bioconjugation Drug Delivery

Storage Stability Requirement: −20°C vs. 2–8°C for PEG3 Analog

Ald-CH2-PEG4-propargyl is recommended for storage at −20°C to maintain ≥95% purity and activity, whereas the PEG3 analog Ald-CH2-PEG3-propargyl is specified for long-term storage at 2–8°C [1]. This 22–28°C temperature differential indicates greater sensitivity to thermal degradation for the PEG4 variant, likely due to the extended PEG chain's increased susceptibility to oxidative or hydrolytic processes. Procurement and inventory management must account for this stricter cold-chain requirement to preserve conjugate integrity .

Linker Stability Storage Conditions Procurement Specifications

Aldehyde-Mediated Conjugation Kinetics: 3–4× Higher Vmax/NH2 than NHS-Ester Linkers

In a kinetic characterization of amine conjugation on Trastuzumab-IgG, aldehyde-PEG linkers (exemplified by AD-PEG-N3) exhibited a 3–4× higher maximum reaction rate (Vmax/NH2) compared to NHS-ester linkers of equivalent PEG length under reductive amination conditions [1]. Specifically, AD-PEG-N3 achieved a Vmax/NH2 plateau of ~47 × 10⁻⁹ M/s, whereas NHS-PEG-N3 displayed significantly lower turnover [1]. This kinetic advantage enables more efficient and tunable conjugation, reducing linker excess and minimizing protein modification heterogeneity [1].

Bioconjugation Kinetics Reductive Amination Site-Selectivity

Dual Orthogonal Reactivity: Aldehyde (Amine) + Propargyl (Click Chemistry)

Ald-CH2-PEG4-propargyl uniquely combines an aldehyde group for reductive amination with primary amines and a propargyl group for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry with azides . In contrast, single-function linkers (e.g., Propargyl-PEG4-alcohol) lack the amine-reactive handle, while aldehyde-only linkers (e.g., mPEG4-aldehyde) cannot participate in bioorthogonal click reactions. This dual reactivity enables sequential, site-specific bioconjugation without cross-reactivity, a feature quantified by the ability to achieve >95% purity in two-step conjugations using orthogonal conditions .

Click Chemistry Orthogonal Bioconjugation Multifunctional Linkers

Broad Solvent Compatibility: DCM, DMF, DMSO, THF, and Water

Ald-CH2-PEG4-propargyl demonstrates solubility in a wide range of organic solvents including dichloromethane (DCM), N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), as well as aqueous buffers . This broad solubility profile contrasts with more hydrophobic linkers (e.g., benzyl-PEG4-propargyl analogs) that exhibit limited water solubility and require organic co-solvents that may denature sensitive biomolecules [1]. The PEG4 chain's amphiphilic nature enables direct dissolution in aqueous reaction media at working concentrations up to 10–20 mM without precipitation .

Solubility Solvent Compatibility Reaction Medium

Optimal Application Scenarios for Ald-CH2-PEG4-propargyl Based on Quantitative Differentiation


Site-Selective Antibody-Drug Conjugate (ADC) Linker Design

The 3–4× higher Vmax/NH2 of aldehyde-PEG linkers over NHS-ester alternatives enables kinetically controlled reductive amination on trastuzumab, achieving site-selective conjugation with reduced heterogeneity [1]. Ald-CH2-PEG4-propargyl's dual orthogonal handles permit sequential attachment of a cytotoxic payload (via propargyl click chemistry) and a fluorescent reporter (via aldehyde), streamlining ADC candidate screening workflows.

PROTAC Linker Optimization for Ternary Complex Formation

The PEG4 spacer of Ald-CH2-PEG4-propargyl (230.26 Da) provides a 44 Da mass increment over PEG3 linkers, which correlates with increased conjugate solubility and reduced aggregation—critical for PROTACs that require adequate linker length to enable cooperative E3 ligase and target protein binding [2]. The aldehyde group permits chemoselective ligation to hydrazide-functionalized E3 ligands under mild aqueous conditions .

Multivalent Nanoparticle Surface Functionalization

Broad solubility in DMSO, DMF, and water allows Ald-CH2-PEG4-propargyl to be used in mixed-solvent nanoparticle coating protocols without phase separation . The propargyl group enables subsequent CuAAC-mediated attachment of azide-modified targeting ligands (e.g., folate, RGD peptides), while the aldehyde can be reserved for fluorophore labeling to quantify surface coverage via fluorescence correlation spectroscopy.

Bioorthogonal Protein Labeling in Live-Cell Imaging

Ald-CH2-PEG4-propargyl's aldehyde group reacts with genetically encoded aldehyde tags (e.g., formylglycine-generating enzyme) under physiological pH, while the propargyl group remains inert until exposed to exogenous azide-fluorophores via SPAAC . This two-step labeling strategy minimizes background signal in live-cell imaging by decoupling protein modification from fluorophore conjugation.

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